molecular formula C8H5BrClNO4 B2919119 Methyl 5-bromo-4-chloro-2-nitrobenzoate CAS No. 1820703-50-1

Methyl 5-bromo-4-chloro-2-nitrobenzoate

Cat. No.: B2919119
CAS No.: 1820703-50-1
M. Wt: 294.49
InChI Key: WKLIFCLIGLIUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and nitro functional groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-chloro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 4-chloro-2-nitrobenzoate followed by bromination. The nitration process introduces the nitro group, while the bromination step adds the bromine atom to the aromatic ring .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-4-chloro-2-nitrobenzoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-chloro-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-5-chloro-2-nitrobenzoate
  • Methyl 2-bromo-4-chloro-5-nitrobenzoate
  • Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate

Uniqueness

The presence of both bromine and chlorine atoms, along with the nitro group, allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

methyl 5-bromo-4-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLIFCLIGLIUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.